N-Boc-6-hydroxy-DL-norleucine Methyl Ester

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Siderophore Chemistry

N-Boc-6-hydroxy-DL-norleucine Methyl Ester (CAS 81505-49-9, C₁₂H₂₃NO₅, MW 261.31) is a protected amino acid derivative with a tert-butyloxycarbonyl (Boc) group on the α-amine and a methyl ester at the carboxyl terminus, while the side chain terminates in a primary hydroxyl group. It is classified as a racemic (DL) building block.

Molecular Formula C12H23NO5
Molecular Weight 261.318
CAS No. 81505-49-9
Cat. No. B2460682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-6-hydroxy-DL-norleucine Methyl Ester
CAS81505-49-9
Molecular FormulaC12H23NO5
Molecular Weight261.318
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCO)C(=O)OC
InChIInChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13-9(10(15)17-4)7-5-6-8-14/h9,14H,5-8H2,1-4H3,(H,13,16)
InChIKeyRROCSCBJUBRRQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-Boc-6-hydroxy-DL-norleucine Methyl Ester (CAS 81505-49-9) for Peptide Synthesis


N-Boc-6-hydroxy-DL-norleucine Methyl Ester (CAS 81505-49-9, C₁₂H₂₃NO₅, MW 261.31) is a protected amino acid derivative with a tert-butyloxycarbonyl (Boc) group on the α-amine and a methyl ester at the carboxyl terminus, while the side chain terminates in a primary hydroxyl group. It is classified as a racemic (DL) building block. This specific combination of orthogonal protecting groups enables selective deprotection during multi-step syntheses, most notably in the preparation of complex siderophores such as Mycobactin and Aerobactin [1].

Why N-Boc-6-hydroxy-DL-norleucine Methyl Ester Cannot Be Replaced by Unprotected or Incorrectly Protected Analogs


In peptide synthesis, substitution with unprotected 6-hydroxynorleucine (CAS 305-77-1) leads to uncontrolled oligomerization and side reactions due to the free α-amine and carboxylic acid. Similarly, substitution with the L-enantiomer (Boc-L-6-hydroxynorleucine, CAS 77611-37-1) [1] alters stereochemical outcomes, which is acceptable for chiral synthesis but problematic for racemic standards or non-stereoselective applications. Furthermore, substitution with Boc-protected free acid (CAS 81505-64-8) [2] is incompatible with C-terminal coupling strategies requiring an ester. Most critically, substitution with Fmoc-protected analogs (CAS 374899-60-2) requires a different orthogonal deprotection strategy and is not compatible with Boc-based protocols.

Quantitative Differentiation: N-Boc-6-hydroxy-DL-norleucine Methyl Ester vs. Closest Analogs


Orthogonal Protection Strategy: Boc/Me Ester vs. Boc/Free Acid for C-Terminal Coupling

N-Boc-6-hydroxy-DL-norleucine Methyl Ester provides a methyl ester at the C-terminus, enabling direct C-terminal coupling or activation via saponification. In contrast, the free acid analog (N-Boc-6-hydroxy-DL-norleucine, CAS 81505-64-8) [1] requires separate esterification before C-terminal amide bond formation. This saves one synthetic step. The methyl ester is also less bulky than tert-butyl or benzyl esters, facilitating less sterically hindered couplings .

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Siderophore Chemistry

Racemic (DL) Mixture vs. Single Enantiomer: Cost and Application Suitability

This compound is a DL-racemic mixture, while Boc-L-6-hydroxynorleucine (CAS 77611-37-1) [1] is the single L-enantiomer. Although not a direct head-to-head assay, the racemic nature of N-Boc-6-hydroxy-DL-norleucine Methyl Ester positions it as a cost-effective alternative for non-stereoselective applications, such as the synthesis of racemic standards or when the final stereochemistry is established later via resolution. Single enantiomer procurement typically commands a premium of 2-5x due to asymmetric synthesis or chiral separation costs.

Peptide Synthesis Chiral Resolution Racemic Crystallography

Boc Protection vs. Fmoc Protection: Compatibility with Acid-Labile Resins and Side-Chain Protection

N-Boc-6-hydroxy-DL-norleucine Methyl Ester utilizes the acid-labile Boc group, which is orthogonal to base-labile protecting groups like Fmoc. In Boc/Bzl SPPS strategies, Boc deprotection is achieved with TFA (trifluoroacetic acid), while the side-chain hydroxyl remains unprotected or is protected with a benzyl (Bzl) group [1]. In contrast, Fmoc-protected analogs (e.g., Nα-Fmoc-6-hydroxynorleucine, CAS 374899-60-2) are deprotected with piperidine and are incompatible with Boc-based protocols. The Boc strategy is advantageous for synthesizing 'difficult' peptides prone to aggregation or β-sheet formation [1].

Solid-Phase Peptide Synthesis Protecting Group Strategy Boc Chemistry

Recommended Research and Industrial Applications for N-Boc-6-hydroxy-DL-norleucine Methyl Ester


Synthesis of Mycobactin and Aerobactin Siderophore Analogs

N-Boc-6-hydroxy-DL-norleucine Methyl Ester serves as a protected 6-hydroxynorleucine building block in the multi-step synthesis of Mycobactin and Aerobactin analogs, which are iron-chelating siderophores. The orthogonal Boc and methyl ester protection allows selective deprotection and coupling in complex synthetic sequences, as documented in preparative methods for these compounds [1].

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) for Difficult Sequences

This compound is specifically recommended for Boc/Bzl SPPS protocols. The acid-labile Boc group is deprotected with TFA, while the methyl ester can be saponified or coupled directly. This strategy is superior to Fmoc-based approaches for synthesizing peptides that form β-sheet structures or are prone to aggregation during synthesis [2].

Racemic Peptide Library Construction and Analytical Standard Preparation

As a racemic (DL) mixture, this compound is the preferred building block for constructing racemic peptide libraries, which are valuable for screening against chiral targets or for developing non-stereoselective analytical methods. It provides a cost-effective alternative to expensive single enantiomers when stereochemistry is not critical [3].

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